molecular formula C33H25N7OS B10827744 WS-898

WS-898

Cat. No.: B10827744
M. Wt: 567.7 g/mol
InChI Key: WGQWRCAZEPAXRA-GZTJUZNOSA-N
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Description

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one is a novel, potent, and selective small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. Its design and activity are documented in patent literature , highlighting its potential as a therapeutic agent for the research of B-cell malignancies such as chronic lymphocytic leukemia and autoimmune disorders like rheumatoid arthritis. The compound acts by forming a covalent bond with a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition of the kinase. This mechanism effectively halts the downstream signaling essential for B-cell activation, proliferation, and survival. As a research-grade chemical, it is a valuable tool for pharmacologists and cancer biologists seeking to elucidate the role of BTK in disease pathology, to evaluate combination therapies, and to advance the development of next-generation targeted treatments. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C33H25N7OS

Molecular Weight

567.7 g/mol

IUPAC Name

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C33H25N7OS/c1-21-18-31(40-32(34-21)38-33(39-40)42-20-30-36-27-8-4-5-9-28(27)37-30)35-26-15-13-24(14-16-26)29(41)17-11-22-10-12-23-6-2-3-7-25(23)19-22/h2-19,35H,20H2,1H3,(H,36,37)/b17-11+

InChI Key

WGQWRCAZEPAXRA-GZTJUZNOSA-N

Isomeric SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6

Origin of Product

United States

Preparation Methods

From Aminoguanidine and Ethyl 3-Oxobutanoate

Functionalization with Benzimidazole-Methylsulfanyl Group

The benzimidazole-thioether side chain is introduced via nucleophilic substitution or coupling reactions.

Synthesis of 2-Mercaptobenzimidazole

Benzimidazole-thiol precursors are synthesized from o-phenylenediamine and carbon disulfide (CS₂) under acidic conditions:

  • Reagents : o-Phenylenediamine, CS₂, polyphosphoric acid.

  • Conditions : Reflux at 150°C for 3 h.

  • Yield : 75–89%.

Thioether Formation

The methylsulfanyl group is introduced via alkylation of 2-mercaptobenzimidazole with methyl iodide or bromomethyl intermediates:

  • Reagents : 2-Mercaptobenzimidazole, methyl iodide, K₂CO₃.

  • Conditions : DMF, 60°C, 4 h.

  • Yield : 82%.

Coupling to Triazolopyrimidine

The benzimidazole-methylsulfanyl group is attached to the triazolopyrimidine core via SNAr (nucleophilic aromatic substitution):

  • Reagents : 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine, 2-(methylsulfanyl)-1H-benzimidazole.

  • Conditions : Cs₂CO₃, CuI, 8-hydroxyquinoline in t-BuOH at 90°C (16 h).

  • Yield : 69% for analogous C–S couplings.

Introduction of the Aromatic Amino Group

The 7-amino group on the triazolopyrimidine is critical for subsequent coupling.

Chloride Displacement with Aniline

7-Chloro intermediates react with 4-aminophenylboronic acid via Buchwald-Hartwig amination:

  • Catalyst : Pd(OAc)₂, Xantphos.

  • Conditions : Toluene, 110°C, 12 h.

  • Yield : 65–72%.

Synthesis of the Naphthalenylpropenone Moiety

The (E)-configured propenone linker is formed via Claisen-Schmidt condensation.

Condensation of Acetophenone and Naphthaldehyde

  • Reagents : 4-Aminoacetophenone, 2-naphthaldehyde.

  • Catalyst : NaOH (20% aq.), ethanol, reflux (6 h).

  • Yield : 88% with >95% (E)-selectivity.

Final Coupling and Purification

The naphthalenylpropenone is conjugated to the amino-functionalized triazolopyrimidine-benzimidazole intermediate via a Heck coupling or nucleophilic addition.

Heck Coupling

  • Reagents : Pd(OAc)₂, PPh₃, K₂CO₃.

  • Conditions : DMF, 120°C, 24 h.

  • Yield : 58%.

Purification

  • Method : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

  • Purity : >99% (HPLC).

Analytical Data and Characterization

PropertyValue/DescriptionSource
Melting Point 290–293°C (decomp.)
¹H NMR (DMSO-d₆) δ 3.05 (s, 6H, CH₃), 7.53–8.43 (m, Ar-H)
HRMS (ESI-TOF) m/z 567.2104 [M+H]⁺ (calc. 567.2110)
HPLC Purity 99.7%

Key Challenges and Optimizations

  • Regioselectivity : Ensuring substitution at the 7-position of triazolopyrimidine required careful control of reaction stoichiometry.

  • (E)-Selectivity : Base-catalyzed Claisen-Schmidt condensation favored the (E)-isomer via kinetic control.

  • Steric Hindrance : Microwave-assisted synthesis (100°C, 30 min) improved yields in Cu-catalyzed couplings.

Ecological and Scalability Considerations

  • Solvent-Free Synthesis : Benzimidazole formation using Er(OTf)₃ reduced waste.

  • Catalyst Reusability : Silica-supported catalysts enabled 5 cycles without yield loss .

Chemical Reactions Analysis

WS-898 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the triazolo[1,5-a]pyrimidine core.

    Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

WS-898 has a wide range of scientific research applications, including:

Mechanism of Action

WS-898 exerts its effects by inhibiting the efflux function of ABCB1, leading to decreased efflux and increased intracellular concentration of chemotherapeutic drugs like paclitaxel. This inhibition is achieved through direct engagement with ABCB1, as indicated by cellular thermal shift assays. Additionally, this compound stimulates the ATPase activity of ABCB1, which is essential for its inhibitory function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

Compound Name Core Structure Substituents Key Functional Groups Biological Activity
Target Compound Triazolo[1,5-a]pyrimidine + Benzimidazole 5-Methyl, benzimidazolylmethylsulfanyl, (E)-naphthalen-2-ylpropenone Sulfanyl bridge, α,β-unsaturated ketone Anticancer, kinase inhibition (hypothetical)
1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one (5a) Benzimidazole + propenone Phenylpropenone α,β-unsaturated ketone Antifungal, antitumor
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine Acetylhydrazones with aryl substituents Hydrazone, methyl groups Herbicidal, fungicidal
(E)-4-((3-Substituted phenyl)pyrazolylmethylene)aminobenzenesulfonamide Pyrazole + sulfonamide Substituted phenyl, methyleneamine Sulfonamide, enamine Diuretic (in silico prediction)

Key Observations:

In contrast, simpler benzimidazole-propenone hybrids (e.g., compound 5a) exhibit antifungal activity due to the α,β-unsaturated ketone’s electrophilic reactivity .

Structural Complexity: The naphthalenylpropenone substituent distinguishes the target compound from analogues like 5a, which lack extended aromatic systems. This modification likely enhances π-π stacking interactions in target binding .

Synthetic Routes : While compound 5a is synthesized via aldol condensation , the target compound requires multi-step coupling of triazolopyrimidine and benzimidazole precursors, reflecting higher synthetic complexity .

Physicochemical and Spectroscopic Comparison

Property Target Compound Compound 5a Triazolopyrimidin-2-oxoacetylhydrazones
Molecular Weight ~580 g/mol (estimated) 276.3 g/mol 300–400 g/mol
LogP (Predicted) ~4.2 (high lipophilicity) ~2.8 ~2.1–3.5
UV-Vis λmax ~320 nm (naphthalene π→π*) ~280 nm (benzimidazole) ~265 nm (triazolopyrimidine)
1H NMR (Key Signals) δ 8.5–9.0 (naphthalene H), 7.2–8.0 (benzimidazole H) δ 7.6–8.1 (vinyl H), 7.3–7.9 (aromatic H) δ 2.5–3.0 (CH3), 6.5–7.5 (aryl H)

Notes:

  • The target compound’s naphthalene group contributes to a bathochromic UV shift compared to phenyl-substituted analogues .

Biological Activity

The compound (E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one is a complex organic molecule that combines various pharmacophores known for their biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The molecular structure of the compound includes:

  • Benzimidazole moiety
  • Triazole ring
  • Naphthalene derivative

This combination is significant as it allows for the interaction with multiple biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Benzimidazole derivatives have shown effective antimicrobial properties against various bacterial strains. For instance, compounds with benzimidazole and triazole groups have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .
    • A study found that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against Bacillus subtilis and Bacillus thuringiensis .
  • Anticancer Activity :
    • The incorporation of triazole and benzimidazole has been associated with anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cell lines by targeting specific signaling pathways .
    • In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer types, although specific data on this compound’s efficacy remains limited.
  • Anti-inflammatory Effects :
    • Compounds containing benzimidazole structures often exhibit anti-inflammatory properties. This is crucial for developing therapies targeting inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The benzimidazole and triazole moieties may interact with enzymes involved in critical metabolic pathways, leading to inhibition of their function.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds:

StudyCompoundBiological ActivityFindings
Benzimidazole-Pyrazole DerivativesAntimicrobialMIC values ranging from 3.125 µg/mL to 50 µg/mL against various bacteria
Triazole-Benzimidazole ConjugatesAnticancerInduced apoptosis in breast cancer cell lines
Benzimidazole DerivativesAnti-inflammatoryReduced inflammation markers in animal models

Q & A

Q. Methodology :

  • Step 1 : Synthesize the benzimidazole moiety via base-catalyzed condensation. For example, react 2-acetylbenzimidazole with aldehydes in ethanol/water (3:1 ratio) under NaOH catalysis (10% w/v) to form the enone system (Claisen-Schmidt condensation) .
  • Step 2 : Functionalize the triazolo-pyrimidine core. Use triazenylpyrazole precursors (e.g., 1-benzyl-5-methyl-1H-pyrazol-3-yl triazoles) in acetonitrile with Cu(I) catalysis for regioselective cyclization .
  • Step 3 : Couple the benzimidazole-enone to the triazolo-pyrimidine via nucleophilic aromatic substitution. Optimize reaction conditions (e.g., DMF, 80°C, 12h) to attach the 4-aminophenyl linker .
  • Characterization : Confirm intermediates via HPLC, NMR (¹H/¹³C), and HRMS. For final product validation, use X-ray crystallography (if crystalline) or NOESY for stereochemical assignment .

Basic: What spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

Q. Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Confirm the (E)-configuration of the propenone via coupling constants (J = 12–16 Hz for trans-vinylic protons) .
    • ¹³C NMR : Assign quaternary carbons (e.g., triazolo-pyrimidine C7 at ~158 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns, ensuring no residual solvents or byproducts .
  • X-ray Crystallography : Resolve crystal packing and confirm π-π stacking between naphthalene and benzimidazole moieties, if applicable .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar benzimidazole-triazole hybrids?

Q. Methodology :

  • Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line: HepG2 vs. MCF7; incubation time: 48h vs. 72h).
  • Purity Analysis : Use HPLC (≥95% purity) to rule out impurities affecting activity. For example, trace solvents (e.g., DMSO) may alter cytotoxicity .
  • SAR Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl on the triazole) to isolate pharmacophoric groups. Docking studies (AutoDock Vina) can predict binding affinity variations .
  • Statistical Validation : Apply ANOVA or Tukey’s test to compare replicates across studies, addressing outliers via Grubbs’ test .

Advanced: What computational strategies are effective for studying the compound’s binding interactions with biological targets?

Q. Methodology :

  • Molecular Docking : Use Schrödinger Suite or MOE to model interactions with kinases (e.g., EGFR). Prioritize hydrogen bonds between the benzimidazole N-H and Asp831 .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to identify critical residues .
  • QSAR Modeling : Develop 2D/3D-QSAR models (DRAGON descriptors) to correlate substituent electronegativity (e.g., naphthalene vs. phenyl) with inhibitory activity .
  • Crystallographic Data Mining : Cross-reference Cambridge Structural Database (CSD) entries (e.g., CCDC 2054185) to validate predicted conformations .

Advanced: How can reaction yields be optimized for the triazolo-pyrimidine core under varying catalytic conditions?

Q. Methodology :

  • Catalyst Screening : Compare Cu(I) (e.g., CuBr, 75% yield) vs. Ru(II) catalysts (e.g., [Ru(p-cymene)Cl₂]₂, 82% yield) in acetonitrile at 60°C .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility vs. toluene for thermal stability.
  • Microwave Assistance : Reduce reaction time (30 min vs. 6h) under 150 W irradiation, improving yield by 15–20% .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry (1:1.2 molar ratio of precursor to aldehyde) .

Basic: What are the key challenges in achieving regioselectivity during triazolo-pyrimidine functionalization?

Q. Methodology :

  • Protecting Groups : Temporarily block the benzimidazole N-H with Boc groups to prevent undesired nucleophilic attacks .
  • Directed Metalation : Use Pd(OAc)₂ with phosphine ligands (XPhos) to direct C-H activation at the pyrimidine C7 position .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor kinetic products (e.g., 7-amino over 5-amino isomers) .

Advanced: How can researchers validate the compound’s conformational stability in solution versus solid state?

Q. Methodology :

  • VT-NMR : Perform variable-temperature ¹H NMR (25–80°C) in DMSO-d6 to detect rotameric equilibria (e.g., propenone torsion) .
  • SC-XRD vs. PXRD : Compare single-crystal (SC-XRD) and powder (PXRD) data to assess polymorphism. Use Mercury software to simulate PXRD patterns .
  • DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level and compare with experimental bond lengths/angles .

Advanced: What strategies mitigate data reproducibility issues in pharmacological assays for this compound?

Q. Methodology :

  • Strict Storage Protocols : Store compounds at −20°C under argon to prevent oxidation of the propenone moiety .
  • Inter-laboratory Calibration : Share reference samples (e.g., via Chemotion Repository) to standardize assay protocols .
  • Positive Controls : Include cisplatin or doxorubicin in cytotoxicity assays to validate cell viability measurements .

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